1-{1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-ethyl-1H-indol-3-yl}-2,2,2-trifluoroethanone
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Overview
Description
1-{7-ETHYL-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that features an indole core, a tetrahydroquinoline moiety, and a trifluoroethanone group
Preparation Methods
The synthesis of 1-{7-ETHYL-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves multiple steps, typically starting with the construction of the indole and tetrahydroquinoline units. These units are then coupled through a series of reactions, including condensation and cyclization, to form the final product. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole and tetrahydroquinoline moieties can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially converting the ketone to an alcohol.
Substitution: The trifluoroethanone group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-{7-ETHYL-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and tetrahydroquinoline moieties can bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar compounds include other indole and quinoline derivatives, such as:
- 1H-Indole-3-carboxaldehyde
- 2-Quinolone
- 4-Hydroxyquinoline These compounds share structural similarities but differ in their functional groups and overall reactivity. The presence of the trifluoroethanone group in 1-{7-ETHYL-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE imparts unique properties, such as increased stability and specific reactivity patterns .
Properties
Molecular Formula |
C23H21F3N2O2 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1-[1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-ethylindol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C23H21F3N2O2/c1-2-15-8-5-10-17-18(22(30)23(24,25)26)13-27(21(15)17)14-20(29)28-12-6-9-16-7-3-4-11-19(16)28/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3 |
InChI Key |
XKZQTIVWBOXCGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCCC4=CC=CC=C43)C(=O)C(F)(F)F |
Origin of Product |
United States |
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